pKa: 4-Fluoro-2-carboxylate vs. 2-Fluoro-4-carboxylate
The predicted pKa of methyl 4-fluoropyridine-2-carboxylate is 0.37 ± 0.10, reflecting the electronic influence of the fluorine atom at the 4-position on the pyridine nitrogen basicity . This value differs markedly from other regioisomeric fluoropyridine carboxylates, whose pKa values vary depending on the relative positions of the fluorine and carboxylate substituents [1]. The low pKa indicates that the pyridine nitrogen is weakly basic, which influences solubility, salt formation potential, and hydrogen-bonding capacity in biological environments.
| Evidence Dimension | pKa (acid dissociation constant, predicted) |
|---|---|
| Target Compound Data | 0.37 ± 0.10 (predicted) |
| Comparator Or Baseline | Other fluoropyridine carboxylate regioisomers (quantitative comparator data not available; class-level inference based on electronic substitution patterns) |
| Quantified Difference | Varies by regioisomer; class-level inference only |
| Conditions | Predicted value using ACD/Labs Percepta or equivalent computational method; 20°C |
Why This Matters
The distinct pKa value directly impacts the compound's behavior in aqueous solubility, salt formation, and membrane permeability, making it unsuitable for substitution with other fluoropyridine esters that exhibit different ionization profiles.
- [1] Cottet, F., et al. Journal of Heterocyclic Chemistry, 2004, 43(6). Rational strategies for preparation of pyridinecarboxylic acids bearing trifluoromethyl substituents. View Source
